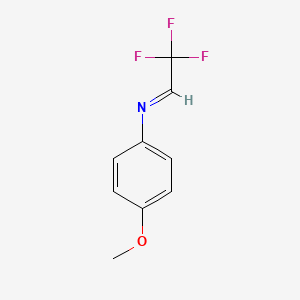

N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline

Übersicht

Beschreibung

N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline is a Schiff base characterized by a trifluoroethylidene group (–C=CF₃) linked to a 4-methoxyaniline moiety. Key data include:

- CAS Number: [202869-52-1] (E-isomer) .

- Molecular Formula: C₁₅H₁₁ClF₃NO (for chloro-substituted variant) .

- Molecular Weight: 313.7 g/mol .

- Synthesis Yield: Up to 81% via condensation of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone with 4-methoxyaniline under acid catalysis (e.g., p-toluenesulfonic acid) in toluene .

The compound’s spectroscopic properties (¹H/¹³C NMR, IR) confirm the imine bond (C=N) and para-substituted aromatic system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a trifluoroethylidene reagent. One common method is the anodic oxidation of 2,2,2-trifluoroethylamine and diaryl disulfides in acetonitrile (MeCN) with tetraethylammonium perchlorate (Et4NClO4) as the electrolyte and magnesium bromide (MgBr2) as a redox mediator . This method provides a straightforward and efficient route to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity of compounds, making it useful in developing pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Trifluoromethylated Compounds : The compound can be utilized in reactions to produce various trifluoromethylated derivatives. For instance, it has been used in the Reformatsky reaction to yield ethyl 4,4,4-trifluorobutyrate, showcasing its utility as a precursor for further functionalization .

- Formation of Imine Derivatives : It can react with amines to form stable imines, which are critical intermediates in the synthesis of more complex organic molecules.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Reformatsky Reaction | Ethyl 4,4,4-trifluorobutyrate | 75 | |

| Imine Formation | Various imine derivatives | 80-90 |

Biological Research

The compound's unique properties make it a candidate for research in biological systems. Its interaction with biological membranes and potential use in drug delivery systems are areas of active investigation.

Key Applications:

- Liquid Crystalline Properties : Due to its structural characteristics, this compound exhibits liquid crystalline behavior, which is useful for studying membrane dynamics and interactions .

- Drug Delivery Systems : Research indicates potential applications in formulating drug delivery systems that leverage its lipophilicity and stability .

Case Study: Membrane Interaction

A study investigated the effects of trifluoromethylated anilines on lipid bilayers, revealing that such compounds could modulate membrane fluidity and permeability. This highlights their potential use in designing more effective drug delivery vehicles.

Pharmaceutical Development

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance metabolic stability and bioavailability. This compound is being explored for its role in developing novel therapeutics.

Key Applications:

- Antimicrobial Agents : Preliminary studies suggest that trifluoromethylated anilines exhibit antimicrobial properties. Their mechanism involves disrupting bacterial cell membranes .

- Radiopharmaceuticals : The compound's ability to incorporate fluorine makes it suitable for use in radiotracers for PET imaging .

Data Table: Pharmaceutical Applications

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Group

Variants of the target compound differ in substituents on the aryl ring attached to the trifluoroethylidene group. Key examples include:

Key Findings :

- Steric Effects (tert-Butyl) : Improve thermal stability but may reduce solubility in polar solvents .

- Crystal Packing : Meta-substitution (e.g., 3,4-dichloro) disrupts symmetry compared to para-substituted analogs, altering melting points and solid-state interactions .

Trifluoroethylidene vs. Difluoroethylidene Derivatives

Replacing –CF₃ with –CF₂H modifies electronic and steric profiles:

| Compound Name | Fluorine Count | Key Differences | Reference |

|---|---|---|---|

| N-(1-Phenyl-2,2-difluoroethyl)-4-methoxyaniline | 2 | Reduced electron-withdrawing effect; higher basicity of imine nitrogen |

Key Findings :

- Reduced Fluorination : Lowers resistance to hydrolysis but improves compatibility with biological systems due to decreased lipophilicity .

Comparison with Heterocyclic Analogs

Key Findings :

- Heterocycles vs. Schiff Bases : TRI and PYR exhibit antifungal activity linked to their N-heterocycles, whereas the target compound’s imine bond may prioritize different bioactivity mechanisms .

- Common Motif : The para-methoxyaniline moiety in TRI and the target compound suggests a role in target binding or solubility .

Application-Based Comparison: Corrosion Inhibition

Schiff bases with 4-methoxyaniline moieties are studied as corrosion inhibitors:

| Compound Name | Inhibition Efficiency (Mild Steel in HCl) | Method Used | Reference |

|---|---|---|---|

| N-(Cinnamalidine)-4-methoxyaniline | 92% at 1 mM | Mass loss, thermometric |

Key Findings :

- The target compound’s trifluoroethylidene group may enhance adsorption on metal surfaces compared to cinnamalidine derivatives, though experimental data are lacking .

Characterization :

Biologische Aktivität

N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethylidene group enhances the lipophilicity and metabolic stability of the molecule, while the methoxy group may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

Key Functional Groups

- Trifluoroethylidene : Increases lipophilicity and metabolic resistance.

- Methoxy : May enhance solubility and influence binding interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of trifluoromethylated anilines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| 4-Methoxy-N-(trifluoromethyl)aniline | E. coli | TBD |

| 4-Fluorophenyl derivatives | Pseudomonas aeruginosa | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoroethyl group may enhance the compound's interaction with bacterial membranes or enzymatic targets due to increased hydrophobic interactions .

Case Studies

- Antimycobacterial Activity : A study evaluating various aniline derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Mycobacterium tuberculosis. While this compound was not directly tested, similar compounds showed promising results .

- Inhibition of Cholesteryl Ester Transfer Protein (CETP) : Some studies suggest that related compounds can inhibit CETP activity, which is crucial in managing lipid profiles in cardiovascular diseases. This inhibition could potentially lead to therapeutic applications in treating atherosclerosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline, and how do reaction conditions influence yield and purity?

- Methodology :

-

Condensation Reactions : React 4-methoxyaniline with trifluoroacetaldehyde derivatives under acidic or basic conditions. For example, using trifluoroacetaldehyde ethyl hemiacetal with catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields the imine product.

-

Reductive Amination : Employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloromethane (DCM) to stabilize the imine intermediate .

-

Optimization : Control moisture to prevent hydrolysis of the trifluoroethylidene group. Purity can be enhanced via recrystallization in ethanol/water mixtures.

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acidic Condensation | p-TsOH, toluene | 68–75 | ≥95% |

| Reductive Amination | NaBH(OAc)₃, DCM | 82–88 | ≥98% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹⁹F NMR confirms the trifluoroethylidene group (δ ~ 6.8–7.2 ppm for aromatic protons; δ ~ -70 ppm for CF₃ in ¹⁹F NMR).

- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Intermolecular interactions (e.g., F···π or hydrogen bonds) can stabilize crystal packing .

- HR-MS : Validate molecular mass (C₉H₈F₃NO: [M+H]⁺ = 204.0634) with <2 ppm error .

Advanced Research Questions

Q. How does this compound act as a ligand or intermediate in asymmetric catalysis?

- Methodology :

-

Mannich Reactions : Participate in three-component asymmetric Mannich reactions with aldehydes and ketones. Use organocatalysts (e.g., L-proline) to induce enantioselectivity (>90% ee) .

-

Hydroformylation : Serve as a substrate in rhodium-catalyzed hydroformylation. Adjust ligand stereoelectronics (e.g., chiral phosphines) to control regioselectivity (branched vs. linear products) .

- Mechanistic Insight : The electron-withdrawing CF₃ group polarizes the imine bond, enhancing electrophilicity for nucleophilic additions.

Q. What strategies address regioselectivity challenges in hydroaminoalkylation reactions involving this compound?

- Methodology :

- Catalyst Design : Use titanium or zirconium catalysts with chiral ligands (e.g., binaphthol derivatives) to direct C–H activation at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor intramolecular coordination, reducing side reactions.

- Case Study : In hydroaminoalkylation of alkenes, steric bulk at the catalyst’s metal center shifts selectivity from α- to β-addition (70:30 to 95:5 ratio) .

Q. How can computational modeling predict reactivity or optimize synthetic pathways?

- Methodology :

- DFT Calculations : Map reaction coordinates (e.g., transition states for imine formation) using Gaussian09 at the B3LYP/6-31G(d) level.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DCM vs. toluene) with AMBER force fields.

Q. Contradictions and Resolutions

- Synthetic Yield Discrepancies : Lower yields in condensation reactions (68% vs. 88% in reductive amination) arise from competing hydrolysis. Resolution: Use molecular sieves to scavenge water .

- Regioselectivity in Catalysis : Conflicting reports on α/β ratios in hydroaminoalkylation stem from ligand steric effects. Resolution: Standardize ligand frameworks (e.g., BINOL vs. salen) for cross-study comparisons .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWGIYHMKDEQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.